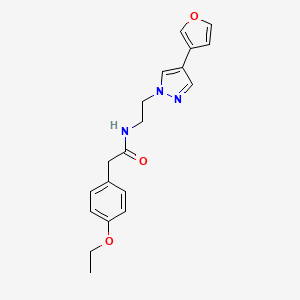![molecular formula C13H14N4O B2526196 N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide CAS No. 2305450-00-2](/img/structure/B2526196.png)
N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and plays a critical role in the regulation of metabolism, cell growth, and autophagy. A-769662 has been shown to activate AMPK in a dose-dependent manner and has been used extensively as a tool compound in scientific research.
Wirkmechanismus
N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide activates AMPK by binding to the γ-subunit of the AMPK complex. This binding induces a conformational change in the complex, which leads to the activation of the kinase domain of the α-subunit. AMPK activation leads to the phosphorylation of downstream targets involved in various cellular processes, including glucose and lipid metabolism, autophagy, and cell growth.
Biochemical and Physiological Effects:
AMPK activation by N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells. It has also been shown to increase autophagy and decrease cell growth in cancer cells. N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide has also been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide has several advantages as a tool compound for scientific research. It is a potent and selective activator of AMPK and has been extensively characterized in vitro and in vivo. It is also readily available from commercial sources and can be easily synthesized using standard laboratory techniques.
One limitation of N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide is its potential for off-target effects. While it is a selective activator of AMPK, it may also activate other kinases or cellular pathways. It is important to use appropriate controls and confirm the specificity of the compound in each experimental system.
Zukünftige Richtungen
There are several future directions for research involving N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide. One area of interest is the potential therapeutic applications of AMPK activation in various diseases, including cancer, diabetes, and inflammatory diseases. N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide may also be useful in studying the role of AMPK in aging and age-related diseases.
Another area of interest is the development of more potent and selective AMPK activators. N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide is a useful tool compound, but more potent and selective compounds may have greater therapeutic potential.
In conclusion, N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide is a small molecule activator of AMPK that has been extensively used as a tool compound in scientific research. It has a well-characterized mechanism of action and has been shown to have a number of biochemical and physiological effects. While it has several advantages as a tool compound, it is important to carefully consider its limitations and potential for off-target effects. There are several future directions for research involving N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide, including the development of more potent and selective AMPK activators and the exploration of its therapeutic potential in various diseases.
Synthesemethoden
N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide can be synthesized using a two-step reaction. The first step involves the reaction of 2-bromoacetophenone with 4-azidobenzyl alcohol to form 2-(4-azidobenzyl)acetophenone. The second step involves the reaction of 2-(4-azidobenzyl)acetophenone with propargylamine to form N-[2-(2-phenyltriazol-4-yl)ethyl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide has been used extensively in scientific research as a tool compound to study the role of AMPK in various cellular processes. It has been shown to activate AMPK in a dose-dependent manner and can be used to study the downstream effects of AMPK activation. N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide has been used to study the role of AMPK in regulating glucose and lipid metabolism, autophagy, and cell growth. It has also been used to study the effects of AMPK activation on cancer cells and has shown promise as a potential therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
N-[2-(2-phenyltriazol-4-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-2-13(18)14-9-8-11-10-15-17(16-11)12-6-4-3-5-7-12/h2-7,10H,1,8-9H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWRDTQLQMJOMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=NN(N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-methylacetamide](/img/structure/B2526115.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2526117.png)







![2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2526129.png)



![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2526133.png)